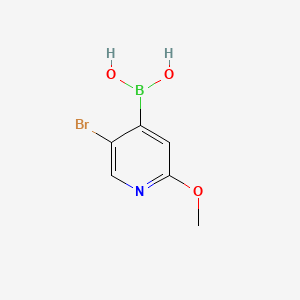

5-Bromo-2-methoxypyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJUFOAOSUTWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475802 | |

| Record name | 5-Bromo-2-methoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-94-5 | |

| Record name | B-(5-Bromo-2-methoxy-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine-4-boronic acid

CAS Number: 957060-94-5

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine-4-boronic acid, a key building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, a likely synthetic pathway with a representative experimental protocol, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a substituted pyridine derivative recognized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reactivity makes it an invaluable tool for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This information is collated from various chemical suppliers and is essential for its handling, storage, and application in synthetic chemistry.[2][3]

| Property | Value |

| CAS Number | 957060-94-5 |

| Molecular Formula | C₆H₇BBrNO₃ |

| Molecular Weight | 231.84 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-134 °C |

| Purity | Typically ≥97% |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis is anticipated to be a two-step process, starting from the commercially available 2,5-dibromopyridine. The first step involves a nucleophilic substitution to introduce the methoxy group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester to yield the final boronic acid.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyridine (Precursor)

This protocol describes a common method for the synthesis of the precursor compound.

Materials:

-

2,5-Dibromopyridine

-

Sodium methoxide (NaOMe)

-

Methanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, dissolve 2,5-dibromopyridine in methanol.

-

Add sodium methoxide to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude 5-Bromo-2-methoxypyridine by distillation under reduced pressure.

Representative Experimental Protocol: Borylation to form this compound

This generalized protocol is based on standard procedures for the synthesis of pyridine boronic acids.[4]

Materials:

-

5-Bromo-2-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-Bromo-2-methoxypyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours to ensure complete lithium-halogen exchange.

-

To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 5-Bromo-2-methoxypyridine scaffold is a valuable pharmacophore in drug discovery. Its derivatives have been investigated for a range of biological activities, with a significant focus on the development of kinase inhibitors for cancer therapy.

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling and growth. The pyridine ring is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. The bromine atom on the this compound serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.

Polo-like Kinase 4 (PLK4) as a Key Target

A prominent target for inhibitors derived from similar pyridine scaffolds is Polo-like kinase 4 (PLK4).[5] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a fundamental process in cell division.[5] Overexpression of PLK4 is observed in a variety of human cancers and is associated with tumor progression and genomic instability.[5][6] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancer.

The PLK4 signaling pathway is central to the cell cycle. Its primary role is to initiate the formation of new centrioles during the S phase. This process is tightly regulated to ensure that each daughter cell receives the correct number of centrosomes, which are essential for forming the bipolar spindle during mitosis. Dysregulation of PLK4 can lead to centrosome amplification, resulting in chromosomal instability, a hallmark of cancer.[7] PLK4 has also been implicated in promoting epithelial-to-mesenchymal transition (EMT), a process linked to tumor invasion and metastasis, through pathways such as the Wnt/β-catenin and PI3K/Akt signaling cascades.[6][7]

Caption: Simplified PLK4 signaling pathway in cancer.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds between the pyridine core and various aryl or heteroaryl partners.[8] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide range of functional groups.[8][9]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, base, and solvent system is often necessary for specific substrates.[10]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the aryl halide, this compound, the base, and the palladium catalyst.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of novel compounds with potential therapeutic applications, notably as kinase inhibitors targeting pathways such as PLK4. This technical guide provides a foundation of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 2. calpaclab.com [calpaclab.com]

- 3. parchem.com [parchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to 5-Bromo-2-methoxypyridine-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-methoxypyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. Boronic acids are critical reagents in modern synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this particular heterocyclic boronic acid makes it a valuable intermediate for creating complex molecular architectures, particularly in the development of novel therapeutic agents and advanced materials.

Physicochemical Properties

This compound is a substituted pyridine derivative containing both a bromine atom and a boronic acid functional group. These features allow for sequential and site-selective modifications, enhancing its versatility in multi-step syntheses. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 231.84 g/mol | [1][2] |

| Molecular Formula | C₆H₇BBrNO₃ | [1][2] |

| CAS Number | 957060-94-5 | [1][2] |

| Melting Point | 130-134 °C | [2] |

| Boiling Point | 367.4 ± 52.0 °C (Predicted) | [2] |

| Appearance | White to off-white solid/crystalline powder | |

| Purity | Typically ≥97% | [1] |

| Common Synonyms | (5-Bromo-2-methoxy-4-pyridyl)boronic acid | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is not commonly detailed as a one-pot reaction. It typically involves the preparation of a key intermediate, 5-Bromo-2-methoxypyridine, followed by a borylation step.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine Intermediate

This protocol describes a common method for synthesizing the precursor from 2,5-dibromopyridine via nucleophilic aromatic substitution.

Reaction Scheme: 2,5-dibromopyridine + Sodium Methoxide → 5-Bromo-2-methoxypyridine

Materials:

-

2,5-dibromopyridine

-

Sodium methoxide (NaOMe) 28% solution in methanol

-

Methanol

-

Water

-

Dichloromethane

Procedure:

-

A mixture of 2,5-dibromopyridine (200 g, 0.84 mol) and a 28% sodium methoxide solution in methanol (1535 g) is heated under reflux for 30 minutes.[4]

-

After the reaction period, the mixture is cooled to room temperature.

-

The majority of the methanol is removed via distillation under reduced pressure.

-

The resulting residue is cooled, and water is added to dissolve the inorganic salts.

-

The aqueous mixture is extracted with dichloromethane.

-

The organic layer is separated, and the solvent is removed by evaporation to yield the crude product.

-

The crude 5-Bromo-2-methoxypyridine is purified by vacuum distillation to yield the final intermediate.[4]

Caption: Workflow for the synthesis of the 5-Bromo-2-methoxypyridine intermediate.

Protocol 2: Representative Miyaura Borylation

This protocol outlines a general and widely used method for converting aryl bromides into their corresponding boronic esters, which can then be hydrolyzed to the boronic acid. This represents a plausible route to the title compound from its precursor.

Reaction Scheme: 5-Bromo-2-methoxypyridine + Bis(pinacolato)diboron → this compound pinacol ester

Materials:

-

5-Bromo-2-methoxypyridine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Potassium acetate (KOAc) (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add 5-Bromo-2-methoxypyridine, bis(pinacolato)diboron, and potassium acetate.[5]

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe to dissolve the reagents.

-

Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.

-

Heat the mixture (typically 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronic ester can be purified by column chromatography on silica gel. Subsequent hydrolysis (e.g., with aqueous acid) yields the final boronic acid.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib and Vaborbactam, featuring this functional group.[6][7] The pyridine ring is also a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[4]

The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common cores in many biologically active molecules.[7][8]

-

Kinase Inhibitors: The substituted pyridine motif is a key feature in many kinase inhibitors, which are a cornerstone of modern oncology and immunology. For example, compounds containing a methoxypyridinyl moiety are used to target the JAK-STAT signaling pathway, which is critical in immune system regulation.[5] The ability to use this boronic acid to readily form C-C bonds allows for the rapid generation of compound libraries for screening against various kinase targets.

-

Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous compounds designed to target receptors in the central nervous system.[8]

-

Anticancer Agents: Boronic acids have been incorporated into molecules that act as tubulin polymerization inhibitors, disrupting microtubule formation in cancer cells and leading to apoptosis.[8]

The logical workflow for its primary application, the Suzuki-Miyaura cross-coupling, is depicted below.

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 957060-94-5 CAS MSDS (5-Bromo-2-methoxypyridin-4-ylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 957060-94-5 | this compound | Boroncore [boroncore.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxypyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for 5-Bromo-2-methoxypyridine-4-boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from commercially available 2,5-dibromopyridine. This guide includes detailed experimental protocols, tabulated quantitative data based on representative procedures, and visualizations of the synthetic pathway and workflow.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a bromine atom, a methoxy group, and a boronic acid function on the pyridine scaffold allows for sequential and regioselective modifications, making it a versatile reagent for the construction of novel heterocyclic compounds with potential applications in drug discovery and materials science. This guide outlines a reliable synthetic pathway for its preparation.

Overall Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from 2,5-dibromopyridine. The core strategy involves:

-

Selective Methoxylation: Introduction of a methoxy group at the 2-position of the pyridine ring via nucleophilic aromatic substitution.

-

Directed Lithiation and Iodination: Regioselective introduction of an iodine atom at the 4-position, facilitated by the directing effect of the methoxy group.

-

Halogen-Metal Exchange and Borylation: Selective lithium-iodine exchange followed by trapping with a borate ester to form the boronic ester, which is subsequently hydrolyzed to the target boronic acid.

Technical Guide: Spectroscopic Analysis of 5-Bromo-2-methoxypyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of 5-Bromo-2-methoxypyridine-4-boronic acid. The information herein is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this compound, a key building block in various chemical and pharmaceutical applications.

Compound Profile

-

Chemical Name: this compound

-

Molecular Weight: 231.84 g/mol [1]

-

Appearance: White to off-white solid[3]

-

Melting Point: 130-134 °C[3]

Chemical Structure:

Spectral Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | H-6 (Pyridine) |

| ~7.50 | s | 1H | H-3 (Pyridine) |

| ~8.30 | s (broad) | 2H | B(OH)₂ |

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 | C-2 (Pyridine) |

| ~152.0 | C-6 (Pyridine) |

| ~115.0 | C-5 (Pyridine) |

| ~112.0 | C-3 (Pyridine) |

| ~145.0 (broad) | C-4 (Pyridine) |

| ~54.0 | -OCH₃ |

Chromatographic Analysis

Table 3: Representative HPLC Purity Analysis Parameters

| Parameter | Value |

| Purity | >97% |

| Retention Time | ~4.5 min (Isocratic) |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Table 4: Representative LC-MS Analysis Parameters

| Parameter | Value |

| Retention Time | ~2.1 min (Gradient) |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 232.98, 234.98 (Bromine Isotopic Pattern) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of a hydrogen-bonding solvent like DMSO-d₆ is often beneficial for boronic acids to prevent the formation of boroxines (cyclic anhydrides), which can complicate the NMR spectra. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

High-Performance Liquid Chromatography (HPLC)

Sample and Mobile Phase Preparation: A stock solution of the sample is prepared by dissolving approximately 1 mg of this compound in 1 mL of diluent (e.g., 50:50 acetonitrile:water). This is then further diluted to a working concentration of approximately 0.1 mg/mL. The mobile phase components are filtered and degassed prior to use.

Chromatographic Conditions:

-

System: HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (each containing 0.1% Formic Acid). For a gradient, a typical run might be:

-

0-20 min: 10% to 90% Acetonitrile

-

20-25 min: 90% Acetonitrile

-

25-26 min: 90% to 10% Acetonitrile

-

26-30 min: 10% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample and Mobile Phase Preparation: The sample is prepared as for HPLC analysis but at a lower concentration, typically around 10 µg/mL. The mobile phases are prepared with LC-MS grade solvents and additives.

LC-MS Conditions:

-

System: LC-MS system equipped with an Electrospray Ionization (ESI) source.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.5 min: 5% to 95% B

-

3.5-4.5 min: 95% B

-

4.5-5.0 min: 95% to 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

MS Parameters:

-

Ionization Mode: ESI Positive

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Visualized Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for HPLC purity analysis.

Caption: Workflow for LC-MS analysis.

References

The Reactivity of Substituted Pyridine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine boronic acids are a critical class of reagents in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core principles governing the reactivity of these compounds, with a focus on their application in cross-coupling reactions.

Stability and the "2-Pyridyl Problem"

A crucial factor influencing the reactivity of pyridine boronic acids is their stability, which is significantly dependent on the position of the boronic acid group. While 3- and 4-pyridylboronic acids are generally stable, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This instability, often referred to as the "2-pyridyl problem," is attributed to the proximity of the nitrogen atom, which can facilitate decomposition pathways.[3]

To circumvent this challenge, several strategies have been developed:

-

Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation.[4]

-

Slow-Release Strategies: Employing stable precursors that release the boronic acid in situ under the reaction conditions is a highly effective approach. N-methyliminodiacetic acid (MIDA) boronates are prominent examples of such air-stable, crystalline solids that offer controlled release and are highly effective in cross-coupling reactions.[5]

Influence of Substituents on Reactivity

The electronic nature of substituents on the pyridine ring plays a pivotal role in modulating the reactivity of pyridine boronic acids in cross-coupling reactions. The electron-withdrawing character of the pyridine nitrogen atom itself makes the ring electron-deficient. Additional substituents can either enhance or diminish this effect, thereby influencing the rates of key steps in the catalytic cycle, such as transmetalation.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) further decrease the electron density of the pyridine ring.[6][7] This generally leads to a decrease in the nucleophilicity of the organoboron species, which can slow down the transmetalation step in Suzuki-Miyaura coupling, often resulting in lower reaction yields compared to their non-substituted or electron-rich counterparts.[8]

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and amino (-NH2) increase the electron density of the pyridine ring.[9] This enhanced electron density generally increases the rate of transmetalation, leading to higher yields in Suzuki-Miyaura coupling reactions.[1]

The position of the substituent also has a significant impact. For instance, an electron-withdrawing group at the 6-position of a 2-pyridyl boronic acid can influence the coordination of the pyridine nitrogen to the metal center, affecting the catalytic activity.[10]

Key Cross-Coupling Reactions

Substituted pyridine boronic acids are primarily utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions to form C-C and C-heteroatom bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heterobiaryl structures. The general reactivity trend for pyridine boronic acids in this reaction is: 3-pyridyl ≈ 4-pyridyl > 2-pyridyl, with the latter being challenging due to the aforementioned instability.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for Suzuki-Miyaura coupling of substituted pyridine boronic acids.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to N- and O-arylated pyridines. This copper-catalyzed reaction is often performed under milder conditions and can be tolerant of air and moisture.[7][11] The electronic effects of substituents on the pyridine boronic acid also influence the outcome of Chan-Lam couplings, with electron-donating groups on the boronic acid generally leading to higher yields in N-arylation reactions.[12]

General Reaction Scheme for Chan-Lam Coupling:

Caption: General scheme for the Chan-Lam cross-coupling reaction.

Quantitative Data on Reactivity

The following tables summarize representative data on the Suzuki-Miyaura coupling of substituted pyridine boronic acids, illustrating the impact of substituent electronics and position on reaction yields.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl Fluoride [8]

| Entry | Boronic Acid/Ester | Substituent Type | Yield (%) |

| 1 | 3-Pyridyl boronic ester | - | 53 |

| 2 | 4-Pyridyl boronic ester | - | 53 |

| 3 | 4-Cyanophenyl boronic acid | Electron-Withdrawing | 51 |

| 4 | 4-Methoxyphenyl boronic acid | Electron-Donating | 89 |

Reaction conditions: PyFluor (0.3 mmol), boronic acid/ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol) in dioxane.

Table 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronates with Aryl Chlorides [1]

| Entry | 2-Pyridyl MIDA Boronate | Aryl Chloride | Yield (%) |

| 1 | 2-Pyridyl | 4-Chloroacetophenone | 85 |

| 2 | 2-Pyridyl | 4-Chlorobenzonitrile | 82 |

| 3 | 5-(Trifluoromethyl)-2-pyridyl | 4-Chloroacetophenone | 95 |

| 4 | 5-(Trifluoromethyl)-2-pyridyl | 4-Chlorotoluene | 81 |

Reaction conditions: Aryl halide (1.0 equiv), MIDA boronate (1.5 equiv), XphosPdcycle (5 mol%), Cu(OAc)₂ (50 mol%), K₃PO₄ (5.0 equiv) in DMF at 100°C.

Experimental Protocols

General Procedure for the Synthesis of 2-Pyridyl N-Methyliminodiacetic Acid (MIDA) Boronate[13]

To a stirred solution of 2-bromopyridine (97 mmol) and triisopropyl borate (84.8 mmol) in THF (175 mL) at -78 °C is added n-BuLi (2.5 M in hexanes, 90 mmol) dropwise. The resulting solution is warmed to 23 °C and added over one hour to a stirred solution of N-methyliminodiacetic acid (MIDA) (173 mmol) in DMSO (175 mL) at 115 °C. The reaction mixture is then cooled, and the product is isolated by extraction and purification.

General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide[1]

An oven-dried resealable Schlenk tube is charged with the aryl halide (1.0 equiv), the 2-pyridyl MIDA boronate (1.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 5 mol%), copper(II) acetate (50 mol%), and potassium phosphate (5.0 equiv). The tube is evacuated and backfilled with an inert atmosphere. Anhydrous DMF is added, and the mixture is heated at 100 °C for 24 hours. After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, and the product is purified by column chromatography.

General Procedure for Chan-Lam N-Arylation of Imidazoles[14][15]

To a reaction vessel are added the imidazole (0.2 mmol), the arylboronic acid (0.4 mmol), a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., K₂CO₃, 0.2 mmol). The vessel is charged with a solvent, typically methanol (1 mL). The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) in air for a designated time. The product is then isolated and purified using standard techniques such as column chromatography.

Conclusion

Substituted pyridine boronic acids are powerful tools in synthetic chemistry, enabling the construction of a diverse array of functionalized pyridine-containing molecules. A thorough understanding of their stability, the electronic influence of substituents, and the optimal conditions for their participation in cross-coupling reactions is paramount for their effective utilization. The strategic use of stable surrogates like MIDA boronates has largely overcome the challenges associated with unstable 2-pyridyl derivatives. As the demand for novel pyridine-based compounds in drug discovery and materials science continues to grow, the development of even more efficient and versatile methods for the application of these essential building blocks will remain a key area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. General method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. mdpi.com [mdpi.com]

The Chemical Stability of 5-Bromo-2-methoxypyridine-4-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyridine-4-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. However, the inherent instability of boronic acids, particularly heterocyclic derivatives, presents significant challenges for storage, handling, and reaction optimization. This technical guide provides a comprehensive overview of the chemical stability of this compound, drawing upon data from analogous compounds and general principles of boronic acid chemistry. It covers the primary degradation pathways, recommended storage and handling protocols, and detailed methodologies for stability assessment to ensure its effective use in research and development.

Introduction to the Stability of Heterocyclic Boronic Acids

Boronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and shelf-life. The stability of a particular boronic acid is influenced by steric and electronic effects of its substituents. Heterocyclic boronic acids, such as pyridine derivatives, are often reported to be less stable than their aryl counterparts. For instance, 2-pyridyl boronic acid is known to be notoriously unstable. The primary degradation pathways for boronic acids include protodeboronation, oxidation, and dehydration to form boroxines.

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This pathway can be influenced by factors such as pH, temperature, and the presence of metals.

-

Oxidation: The boronic acid functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding alcohol (phenol in the case of aryl boronic acids) and boric acid.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

Understanding these degradation pathways is crucial for the proper handling and application of this compound.

Factors Influencing the Stability of this compound

-

Temperature: Elevated temperatures can accelerate the rates of all major degradation pathways. Therefore, storage at low temperatures is critical.

-

Moisture: The presence of water can facilitate both protodeboronation and the reversible formation of boroxines.

-

Light: Photolytic degradation can be a concern for many organic molecules. Exposure to light should be minimized.

-

pH: The stability of boronic acids is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation.

-

Oxygen: As oxidation is a key degradation pathway, exposure to air should be minimized. Storage under an inert atmosphere is recommended.

The following diagram illustrates the key factors that can influence the stability of a boronic acid.

Recommended Storage and Handling

To maintain the integrity and ensure a long shelf-life for this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general best practices for boronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C for long-term storage. | Minimizes thermal degradation and other decomposition pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation. |

| Light | Protect from light by using an amber vial or storing in the dark. | Avoids potential photolytic degradation. |

| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Minimizes hydrolysis and protodeboronation. |

| Handling | Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere. | Minimizes exposure to oxygen and moisture. |

Major Degradation Pathways

The primary degradation pathways anticipated for this compound are illustrated below.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a combination of benchtop stability monitoring and forced degradation studies can be employed.

Benchtop Stability Assessment

This protocol provides a method to evaluate the stability of the solid compound under ambient laboratory conditions.

Methodology:

-

Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.

-

Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.

-

NMR Analysis:

-

Accurately weigh the aliquot and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

-

Acquire a quantitative ¹H NMR spectrum.

-

-

Data Analysis:

-

Integrate a characteristic peak of this compound and a peak from the internal standard.

-

Calculate the purity of the boronic acid at each time point relative to the initial time point.

-

Plot the percentage of remaining boronic acid against time to determine the degradation profile.

-

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

General Conditions for Forced Degradation:

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |

| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |

| Oxidative Degradation | 3% to 30% H₂ |

Physical properties of 5-Bromo-2-methoxypyridine-4-boronic acid

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-methoxypyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic organic compound widely utilized as a building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key intermediate for the synthesis of complex molecules and bioactive compounds.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for its synthesis and characterization, and visualizes key workflows relevant to its application.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 957060-94-5 | [1][2][3][4] |

| Molecular Formula | C₆H₇BBrNO₃ | [1][3][4] |

| Molecular Weight | 231.84 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 130-134 °C | [1][3] |

| Boiling Point | 367.4 ± 52.0 °C (Predicted) | [3] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 6.84 ± 0.58 (Predicted) | [3] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [1][3] |

Synthesis Pathway

The synthesis of this compound typically involves a lithium-halogen exchange from its precursor, 5-Bromo-2-methoxypyridine, followed by borylation with a trialkyl borate. This two-step process is a common and effective method for preparing aryl and heteroaryl boronic acids.[5][6]

References

- 1. Cas 957060-94-5,5-Bromo-2-methoxypyridin-4-ylboronic acid | lookchem [lookchem.com]

- 2. 957060-94-5|(5-Bromo-2-methoxypyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 957060-94-5 CAS MSDS (5-Bromo-2-methoxypyridin-4-ylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-methoxypyridine-4-boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-4-boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, allows for strategic and selective functionalization through various cross-coupling reactions. This reagent is of particular interest in the development of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases. The methoxypyridine scaffold is a common feature in numerous pharmacologically active compounds, contributing to target engagement and favorable pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on dual PI3K/mTOR inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl halides, providing a convergent and efficient route to construct the complex scaffolds of kinase inhibitors.

A significant area of application is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] Dual inhibitors of PI3K and mTOR have shown promise in overcoming feedback loops and resistance mechanisms observed with single-target agents.

A notable example of a potent PI3K/mTOR inhibitor is GSK2126458 (Omipalisib), which features a substituted methoxypyridine core. The synthesis of GSK2126458 and its analogs often involves the coupling of a functionalized pyridine boronic acid or its ester derivative.

Quantitative Data: In Vitro Inhibitory Activity of Synthesized Compounds

The following table summarizes the in vitro inhibitory activities of a series of sulfonamide methoxypyridine derivatives, which are structurally related to compounds that can be synthesized using this compound. This data highlights the potential for generating highly potent PI3Kα and mTOR inhibitors.

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

| HS-173 | 1.0 | - | - | - |

| Omipalisib | 0.04 | 0.18 | 0.4 | 0.2 |

Data sourced from a study on novel sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[2]

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl halide (e.g., 6-bromoquinoline) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic acid.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Synthesis of a PI3K/mTOR Inhibitor Core Scaffold

This protocol outlines the synthesis of a key intermediate for a PI3K/mTOR inhibitor, adapted from the synthesis of related sulfonamide methoxypyridine derivatives.[2]

Step 1: Sulfonamide Formation

-

To a solution of 5-amino-2-methoxypyridine (1.0 equiv) in pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(2-methoxy-5-aminopyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Step 2: Bromination

-

To a solution of the product from Step 1 in DMF, add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate and purify by column chromatography to obtain N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

Step 3: Miyaura Borylation

-

To a solution of the brominated compound from Step 2 in 1,4-dioxane, add bis(pinacolato)diboron (1.2 equiv), potassium acetate (2.5 equiv), and Pd(dppf)Cl₂ (0.1 equiv).

-

Heat the mixture at 80 °C under an argon atmosphere for 12 hours.

-

Cool the reaction, filter through Celite, and concentrate the filtrate.

-

The crude product, the pinacol boronate ester of the sulfonamide, can be used in the subsequent Suzuki coupling step without further purification.

Step 4: Suzuki Coupling

-

Combine the crude boronate ester from Step 3 (1.0 equiv), the desired aryl/heteroaryl halide (e.g., 6-bromo-4-(pyridazin-4-yl)quinoline) (1.0 equiv), Na₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.1 equiv) in a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 100 °C under an argon atmosphere for 12 hours.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the final PI3K/mTOR inhibitor scaffold.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxypyridine-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxypyridine-4-boronic acid with a variety of aryl and heteroaryl halides. This protocol is essential for the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] The use of this compound as a building block allows for the introduction of a substituted pyridine moiety, a common feature in many biologically active compounds. The reaction's tolerance to a wide range of functional groups makes it a valuable tool in the synthesis of novel compounds for drug discovery and development.

Catalyst and Condition Selection

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. For the coupling of this compound, several catalytic systems have proven effective in analogous reactions with similar substituted pyridylboronic acids.

A summary of commonly used conditions and their expected performance is presented in the table below. The yields are based on reported couplings of structurally similar pyridylboronic acids and may require optimization for specific substrates.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Aryl Halide Partner (example) | Expected Yield (%) |

| Pd(PPh₃)₄ (3-5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 4-Bromoanisole | 80-90 |

| Pd(dppf)Cl₂ (3-5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90-100 | 1-Bromo-4-fluorobenzene | 75-85 |

| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100-110 | 2-Bromopyridine | 70-80 |

| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80-90 | 3-Bromothiophene | 75-85 |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Schlenk flask or reaction vial

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst (3-5 mol%) to the flask.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2-methoxypyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry, as these structural motifs are prevalent in a vast number of biologically active molecules and approved drugs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient construction of these complex scaffolds. 5-Bromo-2-methoxypyridine-4-boronic acid is a valuable heterocyclic building block that allows for the introduction of a substituted pyridine ring, a common feature in potent and selective kinase inhibitors.

These application notes provide a detailed protocol for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction. The protocols and data herein are based on established methodologies for structurally similar compounds and are intended to serve as a robust starting point for reaction optimization and library synthesis in drug discovery programs.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is compiled from analogous reactions and serves as an indicator of expected performance under the specified conditions.

| Aryl/Heteroaryl Halide | Product | Yield (%) |

| 4-Bromoaniline | 4'-(5-Amino-2-methoxypyridin-4-yl)aniline | 88 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-5-bromo-2-methoxypyridine | 91 |

| 2-Chloropyrimidine | 2-(5-Bromo-2-methoxypyridin-4-yl)pyrimidine | 85 |

| 4-Iodotoluene | 4-(p-Tolyl)-5-bromo-2-methoxypyridine | 93 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl or Heteroaryl Halide (1.1 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.1 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Synthesis of this compound

This protocol describes a method for the synthesis of the title boronic acid from 5-bromo-2-methoxypyridine.[1]

Materials:

-

5-Bromo-2-methoxypyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (3.5 equiv)

-

Triisopropyl borate (4.1 equiv)

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

-

Deionized water

-

Standard glassware for anhydrous reactions (Schlenk flask, syringe)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-methoxypyridine (1.0 equiv) in anhydrous THF and cool the mixture to -78 °C.[1]

-

Slowly add the LDA solution (3.5 equiv) dropwise to the reaction mixture and stir at -78 °C for 1 hour.[1]

-

Add triisopropyl borate (4.1 equiv) dropwise and continue stirring at -78 °C for another hour.[1]

-

Allow the reaction to warm to room temperature and stir overnight.[1]

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Adjust the pH of the aqueous layer to approximately 10 with a suitable base (e.g., 5% NaOH) and wash with diethyl ether to remove any unreacted starting material.[1]

-

Acidify the aqueous layer to pH 4 with aqueous HBr or HCl to precipitate the boronic acid product.[1]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: General kinase signaling pathway and point of inhibition.

References

Application Notes and Protocols: 5-Bromo-2-methoxypyridine-4-boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-4-boronic acid (CAS No. 957060-94-5) is a versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1] Its substituted pyridine core is a privileged scaffold found in numerous biologically active molecules. The presence of a boronic acid functional group at the 4-position and a bromine atom at the 5-position allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an essential reagent for the construction of complex molecular architectures with therapeutic potential.[1]

These application notes provide a comprehensive overview of the utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, specifically targeting the c-Met signaling pathway. Detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions are provided, along with representative quantitative data to guide reaction optimization.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a key intermediate for the synthesis of various bioactive compounds.[1] Its unique structure is instrumental in the development of novel drugs with specific therapeutic properties.[1]

Synthesis of c-Met Kinase Inhibitors

A significant application of this building block is in the synthesis of inhibitors targeting the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in a wide variety of human cancers, promoting tumor growth, angiogenesis, and metastasis.[2] Consequently, c-Met has emerged as a critical target for cancer therapy.

This compound serves as a key component in the synthesis of potent and selective c-Met inhibitors. The pyridine scaffold can be elaborated through a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds, to introduce diverse aryl and heteroaryl moieties.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1] These pathways are crucial for normal cellular processes like proliferation, motility, and survival. However, aberrant c-Met activation leads to uncontrolled cell growth and metastatic progression. Small molecule inhibitors synthesized using this compound can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.

References

Application Notes: 5-Bromo-2-methoxypyridine-4-boronic acid in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-4-boronic acid is a heterocyclic organoboron compound recognized as a valuable building block in the synthesis of advanced organic materials. While specific applications with detailed performance data in peer-reviewed literature are not extensively documented for this exact molecule, its chemical structure makes it a prime candidate for incorporation into conjugated molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine moiety, being electron-deficient, can be leveraged to tune the electronic properties of materials, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.

The primary route for integrating this building block into larger molecular architectures is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex π-conjugated systems that form the active layers of organic electronic devices.

Hypothetical Application: Synthesis of a Blue-Emitting OLED Material

This section describes a representative application of this compound in the synthesis of a novel blue-emitting material for OLEDs. In this hypothetical example, the boronic acid is coupled with a carbazole-based aryl halide to create a donor-acceptor type molecule, where the carbazole unit acts as the electron donor and the methoxypyridine unit serves as the electron acceptor. This molecular design is often employed to achieve efficient blue emission.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical and thermal properties of the resulting material, "CZ-MPB" (Carbazole-Methoxy-Pyridine-Boronic acid derivative).

| Property | Value | Conditions |

| Absorption Maximum (λ_abs) | 350 nm | In Toluene solution |

| Emission Maximum (λ_em) | 465 nm | In Toluene solution |

| Photoluminescence Quantum Yield (PLQY) | 75% | In Toluene solution, relative to a standard |

| HOMO Energy Level | -5.6 eV | Determined by Cyclic Voltammetry |

| LUMO Energy Level | -2.5 eV | Determined by Cyclic Voltammetry |

| Triplet Energy (E_T) | 2.8 eV | From phosphorescence spectrum at 77 K |

| Glass Transition Temperature (T_g) | 135 °C | Determined by Differential Scanning Calorimetry |

| Decomposition Temperature (T_d) | 410 °C (5% weight loss) | Determined by Thermogravimetric Analysis |

Experimental Protocols

Synthesis of the Hypothetical OLED Material (CZ-MPB) via Suzuki-Miyaura Coupling

This protocol details the synthesis of the hypothetical blue-emitting OLED material "CZ-MPB" from this compound and 9-(4-bromophenyl)-9H-carbazole.

Materials:

-

This compound (1.2 mmol, 1.2 equiv.)

-

9-(4-bromophenyl)-9H-carbazole (1.0 mmol, 1.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

Tricyclohexylphosphine (PCy₃) (0.08 mmol, 8 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

-

Toluene (20 mL, anhydrous and degassed)

-

Water (5 mL, degassed)

-

Nitrogen or Argon gas (high purity)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 9-(4-bromophenyl)-9H-carbazole (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol), and the ligand, PCy₃ (0.08 mmol).

-

Solvent Addition: Using a syringe, add the degassed toluene (20 mL) and degassed water (5 mL) to the flask.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.

-

Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Caption: Logical relationship in the design of an OLED material.

Protocol for Sonogashira Coupling with Bromopyridines: An Application Note for Researchers

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] For researchers and professionals in drug development, the alkynylation of pyridine rings is of particular interest, as the resulting alkynylpyridine scaffolds are prevalent in a wide array of biologically active molecules. This document provides detailed protocols and application notes for the Sonogashira coupling of bromopyridines, a readily available and versatile class of substrates.

The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent.[1] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling).[1] Both traditional copper-cocatalyzed and more recent copper-free methodologies will be discussed, providing a comprehensive guide for synthetic chemists.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine substrates with a range of terminal alkynes. This data is intended to serve as a starting point for reaction optimization.

Table 1: Sonogashira Coupling of 2-Substituted Bromopyridines

| Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 |

| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | Toluene | 100 | 24 | 99 |

Data compiled from multiple sources.[3][4][5]

Table 2: Sonogashira Coupling of 3- and 4-Substituted Bromopyridines

| Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good |

| 3-Bromopyridine-d4 | Terminal Alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | - |

| 3-Bromothiophene | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | NMP | 90 | 96 | 36 |

| 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85-95 |

| 4-Bromobenzonitrile | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | Toluene | 100 | 24 | 82 |

Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Bromopyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Bromopyridine (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-3 eq or as solvent)

-

Anhydrous, deoxygenated solvent (e.g., DMF, THF, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 eq), palladium catalyst, and copper(I) iodide.

-

Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired alkynylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling of Bromopyridines

This protocol is advantageous for synthesizing molecules where copper contamination is a concern, particularly in pharmaceutical applications.

Materials:

-

Bromopyridine (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., bulky, electron-rich phosphines like P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, or a non-nucleophilic amine base like 2,2,6,6-tetramethylpiperidine (TMP)) (2-3 eq)

-

Anhydrous, deoxygenated solvent (e.g., DMSO, DMF, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if not using a pre-formed complex), and base to a dry reaction vessel.

-

Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the bromopyridine and the terminal alkyne.

-

Reaction: Stir the mixture at the optimized temperature (often room temperature for activated systems). Monitor the reaction for completion.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations